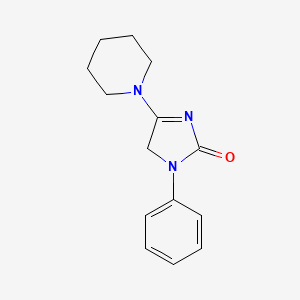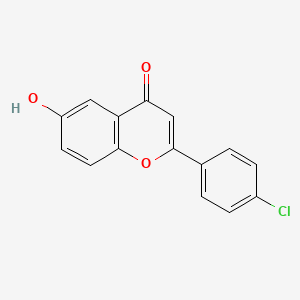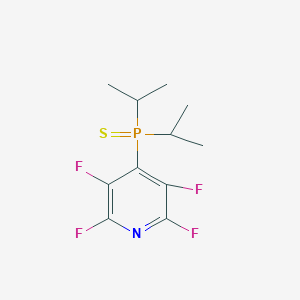![molecular formula C17H16N2O3 B5681121 N,N-dimethyl-5-[(2-oxoquinolin-1(2H)-yl)methyl]-2-furamide](/img/structure/B5681121.png)
N,N-dimethyl-5-[(2-oxoquinolin-1(2H)-yl)methyl]-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-dimethyl-5-[(2-oxoquinolin-1(2H)-yl)methyl]-2-furamide, also known as DMFO, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DMFO is a furan derivative that has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of N,N-dimethyl-5-[(2-oxoquinolin-1(2H)-yl)methyl]-2-furamide is not fully understood, but it is believed to involve the inhibition of enzymes and proteins that are involved in various biological processes. N,N-dimethyl-5-[(2-oxoquinolin-1(2H)-yl)methyl]-2-furamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by removing acetyl groups from histones. N,N-dimethyl-5-[(2-oxoquinolin-1(2H)-yl)methyl]-2-furamide has also been shown to inhibit the activity of proteasomes, which are protein complexes that degrade unwanted or damaged proteins.
Biochemical and Physiological Effects
N,N-dimethyl-5-[(2-oxoquinolin-1(2H)-yl)methyl]-2-furamide has been shown to have various biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of angiogenesis (the formation of new blood vessels), and the modulation of immune system function. N,N-dimethyl-5-[(2-oxoquinolin-1(2H)-yl)methyl]-2-furamide has also been shown to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N,N-dimethyl-5-[(2-oxoquinolin-1(2H)-yl)methyl]-2-furamide is its versatility in different fields of research. N,N-dimethyl-5-[(2-oxoquinolin-1(2H)-yl)methyl]-2-furamide can be used as a tool to study the mechanism of action of enzymes and proteins, as well as a potential drug candidate for the treatment of cancer and other diseases. However, one limitation of N,N-dimethyl-5-[(2-oxoquinolin-1(2H)-yl)methyl]-2-furamide is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research of N,N-dimethyl-5-[(2-oxoquinolin-1(2H)-yl)methyl]-2-furamide. One direction is the development of more efficient and cost-effective synthesis methods. Another direction is the exploration of the potential applications of N,N-dimethyl-5-[(2-oxoquinolin-1(2H)-yl)methyl]-2-furamide in other fields, such as material science and environmental science. Additionally, further studies are needed to fully understand the mechanism of action of N,N-dimethyl-5-[(2-oxoquinolin-1(2H)-yl)methyl]-2-furamide and its potential as a drug candidate.
Synthesemethoden
N,N-dimethyl-5-[(2-oxoquinolin-1(2H)-yl)methyl]-2-furamide has been synthesized using different methods, including a one-pot synthesis method and a multi-step synthesis method. The one-pot synthesis method involves the reaction of 2-oxo-1,2-dihydroquinoline-5-carbaldehyde with dimethylamine and furfural in the presence of a catalyst. The multi-step synthesis method involves the reaction of 2-oxo-1,2-dihydroquinoline-5-carbaldehyde with dimethylamine to form the intermediate, which is then reacted with furfural in the presence of a catalyst.
Wissenschaftliche Forschungsanwendungen
N,N-dimethyl-5-[(2-oxoquinolin-1(2H)-yl)methyl]-2-furamide has potential applications in various fields, including medicinal chemistry, biochemistry, and material science. In medicinal chemistry, N,N-dimethyl-5-[(2-oxoquinolin-1(2H)-yl)methyl]-2-furamide has been studied as a potential drug candidate for the treatment of cancer and other diseases. In biochemistry, N,N-dimethyl-5-[(2-oxoquinolin-1(2H)-yl)methyl]-2-furamide has been used as a tool to study the mechanism of action of enzymes and proteins. In material science, N,N-dimethyl-5-[(2-oxoquinolin-1(2H)-yl)methyl]-2-furamide has been used to synthesize novel materials with unique properties.
Eigenschaften
IUPAC Name |
N,N-dimethyl-5-[(2-oxoquinolin-1-yl)methyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-18(2)17(21)15-9-8-13(22-15)11-19-14-6-4-3-5-12(14)7-10-16(19)20/h3-10H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVWGRHDTAJYJLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(O1)CN2C(=O)C=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-5-[(2-oxoquinolin-1(2H)-yl)methyl]-2-furamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![S-[2-(4-hydroxyphenyl)-2-oxoethyl] phenylthiocarbamate](/img/structure/B5681040.png)
![1-[(1-acetyl-4-piperidinyl)carbonyl]-4-benzyl-1,4-diazepan-6-ol](/img/structure/B5681045.png)
![4-({2-[1-(1,3-benzodioxol-5-ylcarbonyl)piperidin-3-yl]-1H-imidazol-1-yl}methyl)pyridine](/img/structure/B5681071.png)

![4-methyl-2-[4-(pyridin-3-yloxy)piperidin-1-yl]pyrimidine](/img/structure/B5681086.png)

![3-(2-methoxyethyl)-1-[(4-methyl-1-piperazinyl)carbonyl]-3-piperidinecarboxylic acid](/img/structure/B5681108.png)
![4-chloro-N-{[(3,4-dimethoxyphenyl)acetyl]oxy}benzamide](/img/structure/B5681116.png)

![(1R*,3S*)-3-(2-hydroxyethoxy)-7-(1,3-thiazol-4-ylacetyl)-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5681123.png)
![1-(4-chlorobenzyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B5681131.png)
![5-(3-bromobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5681144.png)
![2-[(4aR*,7aS*)-4-[(1-methyl-1H-indol-3-yl)carbonyl]-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]ethanol](/img/structure/B5681147.png)
